molecular formula C16H14FN3O3S B2769557 2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 1021092-13-6

2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No.: B2769557
CAS No.: 1021092-13-6
M. Wt: 347.36
InChI Key: IWSYPIHEEOKYRC-UHFFFAOYSA-N
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Description

2-((5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-fluorophenyl)acetamide is an intriguing compound that falls under the category of heterocyclic organic compounds The structure of this compound features both an oxadiazole and a thioacetamide group, which grants it unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-fluorophenyl)acetamide typically involves several key steps:

  • Formation of the Oxadiazole Ring: : The 1,3,4-oxadiazole ring is usually synthesized via a cyclization reaction involving hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.

  • Thiation: : The oxadiazole compound is then subjected to thiation, introducing the thio group into the molecule. This step often employs reagents such as Lawesson's reagent or phosphorus pentasulfide.

  • Final Coupling: : The thio-containing oxadiazole is coupled with 2-fluorophenylacetic acid or its derivatives through nucleophilic substitution or amidation reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely be optimized for higher yield and purity. Methods such as continuous flow reactions, microwave-assisted synthesis, and the use of catalysts could be employed to streamline the process and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation at the furan or thioacetamide moieties, leading to the formation of sulfoxides or sulfones.

  • Reduction: : The compound could be reduced to modify the functional groups, such as reducing the nitro groups to amines if present.

  • Substitution: : Various substitutions can occur, especially on the aromatic ring or at the heterocyclic moieties.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

  • Reduction: : Employing reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : Conditions may vary, but typically involve catalysts or bases like palladium on carbon (Pd/C) or sodium hydride (NaH).

Major Products

Depending on the reaction conditions and reagents, the major products of these reactions can vary widely, including substituted furan derivatives, thioacetamide analogs, and fluorophenyl substituted products.

Scientific Research Applications

  • Medicinal Chemistry: : Investigated for its antimicrobial, antifungal, and anticancer activities. The presence of oxadiazole and thioacetamide functionalities are particularly relevant for interactions with biological targets.

  • Material Science: : Its unique structure may lend itself to applications in the development of novel polymers or organic electronic materials.

  • Biology: : Studied for its potential role in modulating biological pathways and as a tool compound in biochemical assays.

  • Industrial Applications: : Possible uses in the development of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism by which 2-((5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-fluorophenyl)acetamide exerts its effects often involves:

  • Interaction with Enzymes: : It may inhibit or modulate enzyme activity by binding to active sites or altering enzyme conformation.

  • Binding to Receptors: : The compound may bind to specific receptors, triggering or blocking biological responses.

  • Molecular Pathways: : It can influence various signaling pathways, including those related to apoptosis, inflammation, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(Furan-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide: : Similar structure but without the dimethyl and fluorophenyl substitutions.

  • N-(2-Fluorophenyl)-2-(1,3,4-oxadiazol-2-ylthio)acetamide: : Lacks the dimethylfuran component.

Unique Aspects

  • The combination of a dimethylfuran moiety with a 1,3,4-oxadiazole ring and a 2-fluorophenylacetamide group makes 2-((5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-fluorophenyl)acetamide unique in its potential reactivity and interaction profiles.

This compound's diverse functionalities and complex structure pave the way for a myriad of chemical reactions and applications, making it a fascinating subject of study in both academic and industrial research contexts.

Properties

IUPAC Name

2-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O3S/c1-9-7-11(10(2)22-9)15-19-20-16(23-15)24-8-14(21)18-13-6-4-3-5-12(13)17/h3-7H,8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSYPIHEEOKYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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